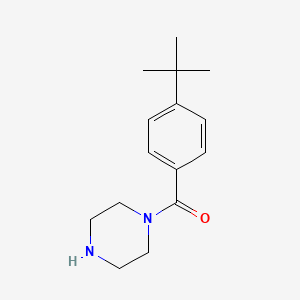

1-(4-Tert-butylbenzoyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. Its presence often enhances the aqueous solubility and oral bioavailability of drug candidates, making it a privileged scaffold in drug discovery. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties. The introduction of a 4-tert-butylbenzoyl group to the piperazine core in 1-(4-tert-butylbenzoyl)piperazine modifies its electronic and steric properties, opening new avenues for the exploration of its therapeutic potential.

Overview of the this compound Scaffold in Organic Synthesis

The this compound scaffold serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the creation of novel 1,4-disubstituted piperazine-2,5-dione derivatives. In a study focused on developing new antioxidants, the this compound core was incorporated into a larger molecular framework, resulting in the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione. nih.gov This derivative was designed to possess enhanced antioxidative properties, highlighting the utility of the parent compound as a foundational element in medicinal chemistry research. nih.gov

The synthesis of such derivatives typically involves a multi-step process where the this compound unit is further functionalized. For instance, the synthesis of the aforementioned antioxidant involved the reaction of a substituted piperazine-2,5-dione with a derivative of 4-tert-butylbenzoic acid. nih.gov This demonstrates the chemical tractability of the this compound scaffold and its potential for elaboration into a diverse library of compounds for biological screening.

Scope and Future Directions in Academic Investigation of the Compound

Current research on this compound and its derivatives points towards several promising future directions. Given the established role of piperazine-containing compounds in targeting various biological pathways, a key area of future investigation will be the comprehensive evaluation of the biological activity of this compound itself and a wider range of its derivatives.

One particularly intriguing avenue of research is its potential application in photodynamic therapy (PDT). While direct studies on this compound in PDT are limited, related research on piperazine-substituted photosensitizers provides a strong rationale for such investigations. For example, piperazine-substituted BODIPY-anthracene dyads have been explored for their potential in antimicrobial photodynamic therapy. nih.gov The presence of the chromophoric benzoyl group in this compound suggests that it could be a candidate for similar applications, warranting further exploration of its photophysical properties and its ability to generate reactive oxygen species upon light activation.

Furthermore, the structural alerts for potential pharmacological activity within the this compound molecule suggest its utility as a lead compound in drug discovery programs. Systematic modifications of the piperazine and benzoyl rings could lead to the identification of novel therapeutic agents with improved potency and selectivity for various biological targets.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂O |

| Molecular Weight | 246.35 g/mol |

| Appearance | Solid |

| Melting Point | 118-120 °C |

| Boiling Point | 412.3±40.0 °C (Predicted) |

| Density | 1.056±0.06 g/cm³ (Predicted) |

Synthetic Approaches

The primary synthetic route to this compound involves the acylation of piperazine with 4-tert-butylbenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the piperazine ring attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.

A typical laboratory-scale synthesis would involve dissolving piperazine in a suitable aprotic solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. A solution of 4-tert-butylbenzoyl chloride is then added dropwise to the piperazine solution, and the reaction mixture is stirred at room temperature until completion. The product can then be isolated and purified using standard techniques such as extraction and crystallization.

Research Findings on a Derivative

| Compound | Research Focus | Key Finding |

| 1-(3,5-dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione | Antioxidant Activity | The compound was synthesized as part of a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives and evaluated for its potential to protect against oxidative stress. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAUQEYAIMTARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217294 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118630-34-5 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118630-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 4 Tert Butylbenzoyl Piperazine and Its Derivatives

Classical Approaches to Piperazine (B1678402) Acylation

The most direct method for the synthesis of 1-(4-tert-butylbenzoyl)piperazine is the acylation of the piperazine ring. This involves the formation of an amide bond between one of the secondary amine nitrogens of piperazine and the carbonyl group of a 4-tert-butylbenzoyl moiety.

Monoacylation Strategies

The direct acylation of piperazine with an activated acyl derivative, such as 4-tert-butylbenzoyl chloride, is a primary route to the target compound. A significant challenge in this approach is achieving selective mono-acylation. Due to the symmetrical nature and reactivity of both nitrogen atoms in piperazine, diacylation is a common side reaction. To favor the formation of the monosubstituted product, specific reaction conditions are employed. A large excess of piperazine is typically used to increase the statistical probability that an acylating agent molecule will react with an unreacted piperazine molecule rather than the already acylated product. The reaction is generally performed in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), often in the presence of a base to neutralize the hydrogen chloride byproduct.

| Reactant 1 | Reactant 2 | Key Conditions | Primary Challenge |

| Piperazine | 4-tert-butylbenzoyl chloride | Large excess of piperazine, inert solvent (e.g., Toluene), presence of a base | Preventing diacylation |

Mixed Anhydride (B1165640) Synthesis Routes

An alternative to using highly reactive acyl chlorides is the mixed anhydride method. This strategy involves the activation of 4-tert-butylbenzoic acid with a chloroformate, such as ethyl chloroformate, or another acid chloride like pivaloyl chloride, in the presence of a tertiary amine base. This in-situ formation of a mixed anhydride creates a sufficiently reactive species that readily undergoes nucleophilic attack by piperazine. This method offers a milder alternative to the use of acyl chlorides and can often provide better control over the reaction, minimizing side products. The reaction proceeds via the formation of the mixed anhydride, followed by the addition of piperazine, which attacks the more electrophilic carbonyl center derived from the 4-tert-butylbenzoic acid.

| Starting Material | Activating Agent | Amine Source | Key Feature |

| 4-tert-butylbenzoic acid | Ethyl chloroformate or Pivaloyl chloride | Piperazine | In-situ formation of a reactive mixed anhydride for milder acylation |

Advanced Synthetic Strategies for the this compound Core

More sophisticated methods have been developed to provide greater control over the synthesis of substituted piperazines, including the construction of the piperazine ring itself through catalytic means.

Stepwise Nucleophilic Substitution Protocols for Piperazine Derivatives

To overcome the challenge of selectivity in direct acylation, a stepwise approach involving protecting groups is frequently utilized. nih.gov One of the nitrogen atoms of piperazine is first protected with a suitable group, commonly the tert-butoxycarbonyl (Boc) group. google.comnih.gov This is achieved by reacting piperazine with di-tert-butyl dicarbonate. nih.gov The resulting N-Boc-piperazine has only one available secondary amine for reaction. google.com

This mono-protected intermediate is then acylated with 4-tert-butylbenzoyl chloride or activated 4-tert-butylbenzoic acid. nih.gov The final step is the removal of the Boc protecting group, typically under acidic conditions, such as with trifluoroacetic acid or hydrogen chloride in dioxane, to yield the desired this compound hydrochloride salt. researchgate.net This method, while longer, ensures the exclusive formation of the mono-acylated product. nih.gov

Transition-Metal-Catalyzed C-N Bond Coupling Methods for Piperazines

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds and are applicable to the synthesis of N-aryl piperazine derivatives. researchgate.netnih.govgrafiati.com This methodology can be used to couple piperazine or a protected piperazine derivative with an aryl halide or triflate, such as 4-tert-butyl-bromobenzene. rsc.org While not a direct route to this compound, this method is crucial for synthesizing precursors and analogues where the piperazine nitrogen is attached to an aromatic ring. The reaction is catalyzed by a palladium complex, which consists of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.govrsc.org The choice of ligand is critical for the reaction's success. A subsequent acylation step would then be required to install the 4-tert-butylbenzoyl group.

| Method | Reactants | Catalyst System | Application |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide (e.g., 4-tert-butyl-bromobenzene) | Palladium source (e.g., Pd(OAc)₂), Phosphine Ligand | Synthesis of N-aryl piperazine precursors and analogues |

Catalytic Synthesis Approaches for the Piperazine Ring System

Instead of starting with a pre-formed piperazine ring, advanced strategies can construct the heterocyclic core itself through catalytic cyclization reactions. researchgate.netscispace.comcatalysis.ru These methods often involve the cyclization of acyclic precursors. For instance, the catalytic cyclodehydration of diethanolamine (B148213) in the presence of an amine source can yield the piperazine scaffold. 14.139.47google.com Various catalytic systems, often based on zeolites or metal oxides, are employed under high temperature and pressure. researchgate.net14.139.47 By using substituted starting materials, this approach allows for the synthesis of a wide array of piperazine derivatives. Once the substituted piperazine ring is formed, subsequent functionalization, such as acylation with 4-tert-butylbenzoyl chloride, can be performed to obtain the final target molecule. This approach is particularly valuable for creating structural diversity within the piperazine core itself.

| Precursor Type | Example Precursor | Catalyst Type | Reaction |

| Amino Alcohols | Diethanolamine | Zeolites, Metal Oxides (e.g., Copper-chromite) | Catalytic Cyclodehydration |

| Diamines | Ethylenediamine | Metal Catalysts | Intermolecular Cyclization |

Utilization of 4-Tert-butylbenzoyl Chloride as a Key Synthetic Building Block

The reaction between an acyl chloride and an amine is a cornerstone of amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.it This method is widely used for the preparation of this compound due to its efficiency and the high reactivity of the acyl chloride. In this process, 4-tert-butylbenzoyl chloride serves as the key electrophilic component, readily reacting with the nucleophilic secondary amine of the piperazine ring. fishersci.itfishersci.ca

The reaction is typically conducted in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the highly reactive acyl chloride. fishersci.itresearchgate.net An organic or inorganic base is required to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. numberanalytics.com Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine. fishersci.itresearchgate.net The reaction generally proceeds rapidly at room temperature. fishersci.it

A critical consideration in this synthesis is controlling the stoichiometry of the reactants. Since piperazine has two reactive secondary amine groups, using an excess of piperazine can favor the formation of the desired mono-acylated product, this compound. Alternatively, protecting one of the piperazine nitrogens is a common strategy to ensure mono-substitution. orgsyn.org

Table 1: Typical Reaction Parameters for the Synthesis of this compound via the Schotten-Baumann Reaction

| Parameter | Description |

| Electrophile | 4-tert-Butylbenzoyl chloride |

| Nucleophile | Piperazine |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) |

| Base | Tertiary amines (e.g., Triethylamine, Pyridine) or an excess of piperazine |

| Temperature | Typically room temperature; may be cooled to control exothermic reactions |

| Key Feature | Formation of a stable amide bond with the elimination of HCl |

This interactive table summarizes the key components and conditions for the synthesis.

Green Chemistry Principles in the Synthesis of this compound and Analogues

In recent years, the principles of green chemistry have been increasingly applied to amide synthesis to reduce environmental impact. These approaches focus on using less hazardous solvents, minimizing waste, and improving energy efficiency.

One such advancement is the replacement of conventional volatile organic compounds (VOCs) with bio-based solvents. Cyrene™, a solvent derived from cellulose, has emerged as a viable green alternative to dipolar aprotic solvents like dimethylformamide (DMF) for the synthesis of amides from acid chlorides and amines. hud.ac.uk This approach often involves a simple aqueous work-up, significantly reducing the generation of toxic solvent waste. hud.ac.uk

Another green methodology involves conducting the synthesis in an aqueous medium. Surfactant technology, specifically using 2 wt % TPGS-750-M in water, has been shown to facilitate the amide bond formation between acyl chlorides and amines. researchgate.net This method can eliminate the need for chromatography for purification and allows for the recycling of the aqueous surfactant solution, aligning with the principles of waste reduction and resource efficiency. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Method (Schotten-Baumann) | Green Chemistry Method |

| Solvent | Dichloromethane, Tetrahydrofuran (VOCs) | Cyrene™ (bio-based), Water with surfactant |

| Work-up | Organic extraction, Chromatography | Aqueous precipitation, Filtration |

| Environmental Impact | Higher; use of hazardous solvents | Lower; use of safer, recyclable solvents |

| Waste Generation | Higher | Lower |

This interactive table compares the environmental aspects of different synthetic routes.

High-pressure chemistry, or barochemistry, offers a unique tool for influencing the rates and outcomes of chemical reactions. By applying pressures in the range of several hundred megapascals (MPa), chemists can accelerate reactions, control selectivity, and sometimes enable transformations that are difficult to achieve under standard atmospheric conditions.

In the context of amide synthesis, high pressure can promote the formation of the transition state for nucleophilic acyl substitution, thereby increasing the reaction rate. The application of high pressure can be particularly advantageous for sterically hindered substrates or for reactions with low activation volumes. While specific studies on the high-pressure synthesis of this compound are not widely documented, the general principles of barochemistry suggest it as a potential method for enhancing this transformation. The benefits could include shorter reaction times, the ability to use less reactive starting materials, and potentially performing the reaction under solvent-free conditions, which is a key goal of green chemistry. This approach remains an area for further research and development in the synthesis of piperazine-based amides.

Iv. Reaction Chemistry and Chemical Transformations of 1 4 Tert Butylbenzoyl Piperazine

Derivatization Strategies and Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine in the piperazine ring of 1-(4-tert-butylbenzoyl)piperazine offers a prime site for a multitude of functionalization reactions. Standard methodologies for the modification of secondary amines can be readily applied to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

Common derivatization strategies include:

N-Alkylation: The introduction of alkyl groups to the secondary nitrogen can be achieved through reactions with alkyl halides. For instance, the reaction of this compound with an appropriate alkyl bromide in the presence of a base can yield the corresponding N-alkylated derivative. A related synthesis of 1-(4-tert-butylbenzyl)piperazine (B1272187) involves the reaction of piperazine with 4-tert-butylbenzyl bromide, highlighting the feasibility of such transformations. google.com The use of a protonated piperazine salt can be a strategic approach to favor mono-alkylation. nih.gov

N-Arylation: The formation of a C-N bond with an aryl group can be accomplished via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituted and unsubstituted aryl moieties.

Reductive Amination: This powerful reaction allows for the formation of N-substituted derivatives through the reaction of this compound with aldehydes or ketones in the presence of a reducing agent. purdue.edunih.govresearchgate.netmdpi.com This method is particularly useful for introducing more complex alkyl groups.

Acylation: The reaction with acyl chlorides or anhydrides can introduce an additional acyl group, forming a di-acylated piperazine derivative. For example, 1,4-bis(4-tert-butylbenzoyl)piperazine (B2739666) has been synthesized, demonstrating the possibility of acylating the second nitrogen. nih.gov

Michael Addition: The conjugate addition of the piperazine nitrogen to α,β-unsaturated carbonyl compounds provides a route to derivatives with a variety of functionalized side chains.

The choice of derivatization strategy is dictated by the desired final compound and the compatibility of the functional groups on the reacting partner. Below is a table summarizing these common derivatization reactions:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazine derivative |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl piperazine derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazine derivative |

| Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl piperazine derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | N-functionalized piperazine derivative |

Reactivity Profiles of the 4-Tert-butylbenzoyl Moiety in Complex Systems

The 4-tert-butylbenzoyl moiety of the molecule also presents opportunities for chemical modification, primarily through reactions involving the aromatic ring and the carbonyl group.

The tert-butyl group is a bulky, electron-donating group. This influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. The ortho and para positions relative to the tert-butyl group are activated towards electrophilic attack. However, the para position is already substituted by the benzoylpiperazine group. Therefore, electrophilic substitution would be directed to the ortho positions (adjacent to the tert-butyl group). The steric hindrance from the tert-butyl group can influence the regioselectivity of these reactions. libretexts.org

Key reactions involving the 4-tert-butylbenzoyl moiety include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can potentially introduce substituents onto the aromatic ring. masterorganicchemistry.com The directing effect of the tert-butyl group and the deactivating effect of the carbonyl group will influence the position of substitution.

Directed Ortho-Metalation (DoM): The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of an ortho position on the aromatic ring by a strong base like n-butyllithium. wikipedia.orgbaranlab.orgharvard.edu The resulting aryllithium species can then react with various electrophiles to introduce substituents specifically at the position ortho to the benzoyl group.

Reduction of the Amide Carbonyl: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the benzoylpiperazine into a benzylpiperazine derivative. organic-chemistry.org

The following table outlines the potential reactivity of the 4-tert-butylbenzoyl moiety:

| Reaction Type | Reagents | Potential Product |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) | Substituted aromatic ring derivative |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), Electrophile | Ortho-substituted aromatic ring derivative |

| Amide Reduction | Strong reducing agent (e.g., LiAlH₄) | 1-(4-tert-Butylbenzyl)piperazine derivative |

Regioselective and Stereoselective Transformations

Achieving regioselectivity and stereoselectivity in the transformation of this compound is crucial for the synthesis of specific, well-defined derivatives.

Regioselectivity primarily comes into play during the functionalization of the aromatic ring. As mentioned, in electrophilic aromatic substitution reactions, the interplay between the activating tert-butyl group and the deactivating benzoyl group, along with steric factors, will determine the position of the incoming substituent. Directed ortho-metalation offers a powerful tool for achieving high regioselectivity by directing substitution to the position ortho to the amide. wikipedia.orgbaranlab.orgharvard.edu

Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule. The piperazine ring itself exists in a chair conformation. nih.gov If a substituent is introduced on the piperazine ring that creates a stereocenter, the synthesis may yield a racemic mixture of enantiomers or a mixture of diastereomers. The development of stereoselective syntheses of piperazine derivatives is an active area of research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. rsc.org While specific stereoselective transformations for this compound are not extensively documented, general principles of asymmetric synthesis can be applied. For example, the use of chiral reducing agents in the reduction of a ketone precursor to a chiral alcohol on a side chain would be a potential stereoselective transformation.

V. Computational Chemistry and Theoretical Studies on 1 4 Tert Butylbenzoyl Piperazine

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 1-(4-tert-butylbenzoyl)piperazine, might bind to a receptor's active site. This approach is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity.

Docking studies involve predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process evaluates various possible conformations and scores them based on binding energy, which indicates the stability of the ligand-receptor complex. For piperazine-containing molecules, these studies have been instrumental in elucidating their interactions with various receptors.

Research on structurally related piperazine (B1678402) derivatives has shown that specific interactions are key to their binding affinity. For instance, in studies of piperidine (B6355638)/piperazine-based compounds targeting sigma receptors, docking analyses revealed that the piperazine nitrogen atom is often involved in crucial polar interactions, such as forming salt bridges with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the receptor's binding pocket. nih.gov Furthermore, π-cation interactions between the ionized nitrogen and aromatic residues like phenylalanine (Phe) can further stabilize the complex. nih.gov

In a typical molecular docking study, the following steps are performed:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: The ligand is placed in the binding site, and its various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are "scored" using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on similar benzoylpiperidine derivatives targeting the VEGFR-2 protein have demonstrated that docking can successfully predict binding modes, with the stability of these interactions often confirmed by further simulations. researchgate.net For N-(4-tert-butylphenyl)-piperazine derivatives, docking has been used to validate quantitative structure-activity relationship (QSAR) models and to understand how electrostatic and hydrophobic fields contribute to biological activity. researchgate.net Computational docking of various piperazine derivatives has shown interactions with key residues in the active sites of enzymes like FabH, which is essential for bacterial fatty acid synthesis. nih.gov

The insights from these docking studies on related compounds suggest that the this compound molecule would likely orient its piperazine nitrogen and carbonyl oxygen to form hydrogen bonds, while the tert-butylphenyl group would engage in hydrophobic interactions within a receptor's binding pocket.

Table 1: Key Interactions Identified in Docking Studies of Related Piperazine Compounds

| Interacting Ligand Group | Interacting Receptor Residue Type | Type of Interaction | Reference |

| Piperazine Nitrogen | Glutamate (Glu), Aspartate (Asp) | Salt Bridge, Hydrogen Bond | nih.gov |

| Piperazine Nitrogen | Phenylalanine (Phe) | π-Cation Interaction | nih.gov |

| Benzoyl/Aryl Group | Hydrophobic Pockets | Hydrophobic Interaction | researchgate.net |

| Carbonyl Oxygen | Various | Hydrogen Bond | researchgate.net |

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility, the stability of its different shapes (conformers), and how it behaves in a biological environment (e.g., in water or bound to a receptor).

The simulation process involves calculating the forces between atoms and using Newton's laws of motion to predict their subsequent movements over a series of very short time steps. This generates a trajectory that reveals the molecule's dynamic behavior.

MD simulations are also used to assess the stability of a ligand-receptor complex predicted by docking. By simulating the complex over time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts or even dissociates. mdpi.com Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy from the simulation snapshots, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

For example, MD simulations on piperazine-based sigma receptor ligands have been used to identify the crucial amino acid residues that maintain stable interactions, confirming the binding mode suggested by docking. nih.govrsc.org These simulations show how the flexibility of both the ligand and the receptor's binding pocket can lead to an optimized fit. mdpi.com

Table 2: Parameters Analyzed in a Typical Molecular Dynamics Simulation

| Parameter | Purpose | Typical Finding for Stable Complex | Reference |

| RMSD (Root Mean Square Deviation) | Measures the average change in atomic positions, indicating structural stability. | Low and stable fluctuation after an initial equilibration period. | mdpi.com |

| Hydrogen Bonds | Identifies and quantifies the hydrogen bonds between ligand and receptor. | Key hydrogen bonds are maintained for a high percentage of the simulation time. | mdpi.com |

| Binding Free Energy (MM/GBSA) | Calculates the free energy of binding, a measure of binding affinity. | Favorable (negative) binding free energy. | mdpi.com |

| Conformational Changes | Explores the flexibility of the ligand and protein. | The ligand maintains a stable binding conformation within the receptor pocket. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These calculations provide a detailed understanding of the electron distribution, orbital energies, and chemical reactivity of this compound.

Key properties derived from quantum chemical calculations include:

Optimized Molecular Geometry: Calculations can predict the most stable 3D structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of negative potential (red/yellow), making it a likely hydrogen bond acceptor. The hydrogen atoms on the piperazine ring would show positive potential (blue), indicating sites susceptible to nucleophilic attack. researchgate.net

Mulliken Atomic Charges: This analysis calculates the partial charge on each atom in the molecule, providing insight into the charge distribution and identifying polar bonds. researchgate.net

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations on Piperazine Derivatives

| Property | Description | Significance for this compound | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. | researchgate.netresearchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. | researchgate.netresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical stability and reactivity. A larger gap suggests higher stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface. | Identifies potential sites for non-covalent interactions, like hydrogen bonding. | researchgate.netresearchgate.net |

Vi. Structure Property Relationships in 1 4 Tert Butylbenzoyl Piperazine Derivatives

Influence of the Tert-butyl Group on Molecular Properties

The tert-butyl group, a bulky and electron-donating substituent, exerts a profound influence on the steric and electronic landscape of the molecule.

The tert-butyl group is known for its significant steric hindrance. This bulkiness can dictate the approach of reactants and influence the conformation of the molecule by restricting the rotation around the C(aroyl)-C(tert-butyl) bond. This steric effect can play a crucial role in the molecule's interaction with biological targets, potentially enhancing selectivity by favoring specific binding orientations.

From an electronic standpoint, the tert-butyl group acts as an electron-donating group (EDG) through induction. This inductive effect increases the electron density on the aromatic ring, which can, in turn, affect the reactivity of the benzoyl group and the properties of the adjacent carbonyl group. The electron-donating nature of the tert-butyl group can modulate the charge distribution across the entire molecule.

Table 1: Effects of the Tert-butyl Group

| Effect | Description |

|---|---|

| Steric Hindrance | The large size of the tert-butyl group can restrict bond rotation and influence the approach of other molecules. |

| Electron-Donating | The tert-butyl group donates electron density to the aromatic ring through an inductive effect. |

Impact of Aromatic Substituents on Conjugation and Overall Molecular Behavior

Substituents on the aromatic ring can significantly alter the electronic properties of the benzoylpiperazine core. The extent of conjugation between the aromatic ring and the carbonyl group is a key determinant of the molecule's spectroscopic and chemical characteristics. Electron-donating groups, such as the tert-butyl group, can enhance this conjugation by pushing electron density into the aromatic system.

Conformational Preferences and their Influence on Molecular Recognition

The three-dimensional shape of 1-(4-tert-butylbenzoyl)piperazine is not static and is dictated by the rotational barriers around several key bonds. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky N-benzoyl group introduces specific conformational preferences.

Table 2: Conformational Features of N-Benzoylpiperazines

| Feature | Preferred Conformation | Rationale |

|---|---|---|

| Piperazine Ring | Chair | Minimization of torsional and steric strain. |

| Amide Bond | Planar | Delocalization of the nitrogen lone pair into the carbonyl group. |

| Benzoyl Group Orientation | Influenced by substituents | Minimization of steric interactions between the aromatic ring and the piperazine ring. |

Vii. Applications As a Synthetic Intermediate and Building Block in Organic Synthesis

Role in the Construction of Diverse Pharmaceutical Scaffolds

The piperazine (B1678402) ring is a common feature in many biologically active compounds and approved drugs. mdpi.com Its presence can improve a molecule's properties, making it more effective as a drug. connectjournals.com 1-(4-tert-butylbenzoyl)piperazine is used as a starting material to create a variety of molecular frameworks, or scaffolds, that are important in drug discovery.

Researchers have used this compound to build new molecules with potential applications in treating cancer. mdpi.com For example, it can be reacted with different chemicals to create a series of compounds that have been shown to stop the growth of cancer cells. mdpi.com The this compound part of the molecule is a key component in these larger structures.

One specific example is the creation of molecules that combine the this compound unit with a pyrimidine (B1678525) ring. chemenu.com Pyrimidines are another class of compounds that are very important in medicine, particularly in the development of drugs that target specific enzymes called kinases. mdpi.comchemenu.com The combination of these two building blocks has led to the discovery of new compounds with potential biological activity. chemenu.com Additionally, this chemical has been used in the synthesis of piperazine-based polymers that show promise as antimicrobial agents. smolecule.com

The table below provides examples of pharmaceutical scaffolds that have been constructed using this compound or similar structures.

| Starting Material/Core Structure | Resulting Pharmaceutical Scaffold/Derivative | Potential Application |

| This compound | 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine chemenu.com | Kinase inhibition chemenu.com |

| 1-(Substituted-benzoyl)piperazine | 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives mdpi.com | Anticancer mdpi.com |

| This compound | Piperazine-based antimicrobial polymers smolecule.com | Antimicrobial agents smolecule.com |

Integration into Heterocyclic Systems

Heterocyclic systems, which are ring-shaped molecules containing atoms of at least two different elements, are a cornerstone of medicinal chemistry. The this compound molecule is frequently incorporated into these systems to create new compounds with specific properties.

A notable example is its use in the synthesis of piperazine-2,5-diones. Specifically, a derivative named 1-(3,5-Dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione has been created. nih.gov This demonstrates how the core structure can be elaborated into more complex heterocyclic frameworks. The piperazine ring itself is a fundamental nitrogen-containing heterocycle, and there are established chemical methods to introduce this ring into other molecular structures. connectjournals.com

The versatility of the 4-tert-butylbenzoyl group is also evident in its use with other heterocyclic rings, such as piperidine (B6355638). For instance, a compound named 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been synthesized. chemsrc.com In this molecule, the 4-tert-butylbenzoyl group is attached to a piperidine ring, which is then connected to another heterocyclic system called an oxadiazole. This illustrates the broader utility of the 4-tert-butylbenzoyl part of the molecule as a building block for complex heterocyclic structures.

The table below showcases the integration of the this compound moiety into various heterocyclic systems.

| Core Moiety | Integrated Heterocyclic System | Resulting Compound Example |

| 4-(tert-butyl)benzoyl | Piperazine-2,5-dione | 1-(3,5-Dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)piperazine-2,5-dione nih.gov |

| This compound | Pyrimidine | 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine chemenu.com |

| 4-tert-butylbenzoyl | Piperidine and Oxadiazole | 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine chemsrc.com |

Utility in Ligand Design and Medicinal Chemistry Programs

In medicinal chemistry, a ligand is a molecule that binds to a specific biological target, such as a protein or enzyme, to produce a therapeutic effect. The design of effective ligands is a central goal of drug discovery. The piperazine scaffold is a highly valued component in this process and is found in numerous drugs that act as kinase inhibitors or target the serotonin (B10506) system. mdpi.com

The this compound structure provides a useful starting point for designing new ligands. The tert-butyl group is large and non-polar, which can help the molecule fit into specific hydrophobic pockets within a biological target. nih.gov This can lead to a stronger and more selective interaction, which is a desirable characteristic for a drug.

For example, related piperazine compounds are used as key intermediates in the synthesis of kinase inhibitors. Kinase inhibitors are an important class of drugs, particularly in cancer therapy. mdpi.com The piperazine structure is also found in drugs that modulate the activity of serotonin receptors, which are used to treat depression and other neurological disorders. mdpi.com The structural features of this compound make it an attractive building block for creating libraries of new compounds that can be tested for activity against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-(4-Tert-butylbenzoyl)piperazine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-tert-butylbenzoic acid derivatives with piperazine under controlled conditions. Key steps include:

- Use of activating agents like HBTU or EDIPA in polar solvents (e.g., DMF, DCM) to facilitate amide bond formation .

- Microwave-assisted synthesis (50°C, 200 W) to reduce reaction time and improve efficiency .

- Purification via column chromatography or recrystallization, followed by validation using HPLC (purity >97%) and NMR spectroscopy .

- Critical Parameters : Temperature control (avoiding side reactions), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : - and -NMR to verify the piperazine backbone and tert-butylbenzoyl substitution .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for quantitative analysis .

- Thermal Stability : Thermogravimetric analysis (TGA) to evaluate decomposition profiles under varying temperatures .

- Spectroscopic Identification : Raman microspectroscopy (20 mW laser, 128–256 scans) to distinguish structural isomers and analogs .

Q. How is the basic pharmacological activity of this compound evaluated in preliminary studies?

- Methodological Answer :

- In Vitro Screening : Receptor binding assays (e.g., serotonin or dopamine receptors) to identify affinity profiles .

- Toxicity Assessment : Acute toxicity studies in rodent models (e.g., LD determination) and cytotoxicity assays (e.g., MTT on HEK-293 cells) .

- Functional Activity : Infiltration anesthesia models to measure duration and efficacy compared to controls like lidocaine (Table V in ).

Advanced Research Questions

Q. How do structural modifications (e.g., cyclodextrin inclusion or substituent variation) influence the biological activity-toxicity balance of this compound derivatives?

- Methodological Answer :

- Cyclodextrin Complexation : Beta-cyclodextran inclusion reduces toxicity (LD increased by 30%) but decreases antiplatelet activity due to steric hindrance .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) enhances receptor binding but may increase metabolic instability. Computational docking (e.g., AutoDock Vina) predicts steric and electronic compatibility with target proteins .

- Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by comparative pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives, such as conflicting antiplatelet vs. anesthetic efficacy?

- Methodological Answer :

- Data Normalization : Cross-study validation using standardized assay protocols (e.g., platelet aggregation assays vs. tail-flick tests) .

- Mechanistic Studies : Knockout rodent models or siRNA silencing to isolate target pathways (e.g., COX-1 for antiplatelet activity vs. Na channel blockade for anesthesia) .

- Meta-Analysis : Multivariate regression of structural descriptors (e.g., logP, polar surface area) against activity datasets to identify confounding factors .

Q. How can computational methods predict the inhibitory potential of this compound against enzymes like monoacylglycerol lipase (MAGL) or Wee1 kinase?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability in MAGL’s catalytic pocket (Ser122-Asp239) using AMBER or GROMACS .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., tert-butyl vs. phenyl groups) .

- In Vitro Validation : Fluorescent substrate assays (e.g., 4-nitrophenyl acetate hydrolysis for MAGL) to correlate computational predictions with IC values .

Q. What role does crystallography play in optimizing the supramolecular interactions of this compound for CO capture or drug delivery systems?

- Methodological Answer :

- Crystal Engineering : X-ray diffraction reveals hydrogen-bonding patterns (e.g., N-H···O interactions) in inclusion complexes, guiding the design of thermally stable CO adsorbents .

- Host-Guest Systems : Co-crystallization with β-cyclodextrin improves aqueous solubility by 15-fold, critical for pulmonary or injectable formulations .

Data Contradiction Analysis

- Example : Beta-cyclodextrin reduces toxicity but lowers biological activity in this compound derivatives .

- Resolution : Use hybrid formulations (e.g., cyclodextrin + permeation enhancers) to mitigate trade-offs. Quantify bioavailability via LC-MS/MS in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.